![molecular formula C10H14O3 B11766266 Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11766266.png)
Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate is a bicyclic ester compound with a unique structure that makes it an interesting subject for various chemical studies. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective construction of the bicyclic scaffold through cycloaddition reactions. For instance, asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides can be employed using a dual catalytic system . This method allows for high diastereo- and enantioselectivities, ensuring the desired stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to maintain the stereochemistry and yield. The use of chiral catalysts and optimized reaction conditions is crucial to achieve high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in various ester derivatives.
Scientific Research Applications
Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylate: A stereoisomer with different spatial arrangement of atoms.
Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: Another bicyclic ester with a different core structure and functional groups.
Uniqueness
Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate is unique due to its specific stereochemistry and rigid bicyclic framework. These features influence its reactivity and interactions, making it distinct from other similar compounds. Its ability to undergo various chemical reactions and its applications in different fields further highlight its uniqueness.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate, and what critical reaction conditions must be controlled?
The synthesis involves reacting endocarbomethoxy-2-bicyclo[2.2.2]octanone-5 with methoxytrimethylsilane and trimethylsilyl trifluoromethanesulfonate in dichloromethane at -78°C , followed by treatment with triethylsilane and gradual warming to room temperature . Key conditions include:
- Strict temperature control (<-70°C) to prevent side reactions.
- Anhydrous conditions to avoid hydrolysis of silyl reagents.
- Purification via column chromatography to isolate the product from byproducts.
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | KMnO₄, CrO₃ | Substrate-dependent |
Reduction | LiAlH₄, NaBH₄ | Anhydrous, inert atmosphere |
Substitution | Amines, alcohols | Acidic/basic catalysis |
Q. Which spectroscopic techniques are most effective for structural confirmation of this bicyclic compound?
- X-ray crystallography : Resolves stereochemistry and molecular packing (use SHELX programs for refinement ). Example: Absolute configuration determination via Flack parameter analysis in related bicyclic lactones .
- NMR spectroscopy : ¹H/¹³C NMR identifies chemical shifts unique to the bicyclo[2.2.2]octane core and ester/ketone groups (e.g., δ ~170 ppm for carbonyl carbons) .
- IR spectroscopy : Confirms functional groups (C=O stretch at ~1740 cm⁻¹ for ester, ~1710 cm⁻¹ for ketone) .
Q. What are the primary functional groups in this compound, and how do they influence its chemical reactivity?
The ketone (C5) and ester (C2) groups dictate reactivity:
- Ketone : Susceptible to nucleophilic addition (e.g., Grignard reagents) or reduction to alcohols (NaBH₄/LiAlH₄) .
- Ester : Undergoes hydrolysis (acid/base), transesterification, or aminolysis to form amides .
- Bicyclic framework : Rigidity enhances stereochemical stability in reactions like Diels-Alder or enzyme binding .
Advanced Research Questions
Q. How does the stereochemical configuration at positions 1R, 2S, and 4R affect the compound's biological activity and crystallization behavior?
The stereochemistry governs:
- Crystallization : The (1R,4R) configuration in related bicyclic lactones prevents intermolecular hydrogen bonding, leading to dense crystal packing .
- Biological activity : Spatial orientation of functional groups (e.g., ketone/ester) enables selective enzyme interactions. For example, the (1R,4R) isomer of tert-butyl lactones shows enhanced binding to proteases compared to (1S,4S) .
Q. What computational modeling approaches are recommended for studying the compound's conformational dynamics?
- Density Functional Theory (DFT) : Optimize geometry and calculate vibrational frequencies to validate experimental IR/NMR data .
- Molecular Dynamics (MD) : Simulate solvent interactions and conformational flexibility of the bicyclic core.
- Docking studies : Predict binding modes with biological targets (e.g., enzymes) using rigid docking for the bicyclic scaffold .
Q. How can researchers resolve contradictions between theoretical predictions and experimental observations in reaction outcomes?
- Purity analysis : Use HPLC to confirm absence of diastereomers/byproducts .
- Crystallographic validation : Compare experimental X-ray structures (e.g., CCDC 1062075 ) with DFT-optimized geometries.
- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in ketone) to track reaction pathways .
Q. What strategies optimize enantioselective synthesis of specific stereoisomers?
- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) groups to direct lactonization in cis-5-hydroxypipecolic acid derivatives .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in ketone reductions or esterifications .
- Dynamic resolution : Leverage steric hindrance in the bicyclic core to favor one enantiomer during crystallization .
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl (1R,2S,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h6-8H,2-5H2,1H3/t6-,7-,8+/m1/s1 |
InChI Key |
DOPKSKFPVYAYCF-PRJMDXOYSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H]2CC[C@@H]1CC2=O |
Canonical SMILES |
COC(=O)C1CC2CCC1CC2=O |
Origin of Product |
United States |
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